

A Toxicological Profile of 4-Cyclopropyl-3-methylaniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Cyclopropyl-3-methylaniline

Cat. No.: B1528669

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist Abstract

This technical guide provides a comprehensive toxicological overview of **4-Cyclopropyl-3-methylaniline** (CAS No. 1208091-47-7), a chemical intermediate of increasing interest in the pharmaceutical and agrochemical sectors.^[1] Given the limited availability of specific experimental toxicity data for this compound, this document synthesizes information from established hazard classifications, data on structurally related aniline derivatives, and the principles of predictive toxicology. The guide is intended to inform researchers, scientists, and drug development professionals on the potential hazards, enabling them to implement appropriate safety protocols and make informed decisions during research and development. We will delve into the known acute toxicity profile, the probable mechanisms of action based on the aniline chemical class, and the application of in silico models for hazard prediction in the absence of extensive empirical data.

Introduction to 4-Cyclopropyl-3-methylaniline

4-Cyclopropyl-3-methylaniline, with the molecular formula $C_{10}H_{13}N$, is an aromatic amine characterized by a cyclopropyl and a methyl group attached to the aniline ring.^[2] Its unique structural features make it a valuable intermediate in the synthesis of complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and novel

agrochemicals.^[1] The presence of the aniline moiety, a well-known toxicophore, necessitates a thorough understanding of its potential health hazards.

Chemical Identity:

- IUPAC Name: **4-cyclopropyl-3-methylaniline**^[2]
- CAS Number: 1208091-47-7^[2]
- Molecular Formula: C₁₀H₁₃N^[2]
- Molecular Weight: 147.22 g/mol ^[2]

GHS Hazard Classification: A Foundation for Risk Assessment

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a universal framework for communicating the hazards of chemical products. For **4-Cyclopropyl-3-methylaniline**, the following GHS hazard classifications have been reported, indicating a significant potential for adverse health effects upon exposure.^[2]

Hazard Class	Hazard Statement
Acute Toxicity, Oral (Category 4)	H302: Harmful if swallowed ^[2]
Acute Toxicity, Dermal (Category 4)	H312: Harmful in contact with skin ^[2]
Skin Irritation (Category 2)	H315: Causes skin irritation ^[2]
Serious Eye Damage (Category 1)	H318: Causes serious eye damage ^[2]
Acute Toxicity, Inhalation (Category 4)	H332: Harmful if inhaled ^[2]
Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation	H335: May cause respiratory irritation ^[2]

These classifications underscore the need for stringent safety measures, including the use of personal protective equipment (PPE) such as gloves, eye protection, and respiratory protection, especially in occupational settings.^[3]

Acute Toxicity Profile

The GHS classifications point towards a moderate to high level of acute toxicity through oral, dermal, and inhalation routes of exposure. While specific LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) values for **4-Cyclopropyl-3-methylaniline** are not readily available in the public domain, the "Harmful" classification (Category 4) generally corresponds to LD50 values in the range of 300-2000 mg/kg for oral toxicity, 1000-2000 mg/kg for dermal toxicity, and LC50 values in the range of 10-20 mg/L for inhalation of vapors.

The primary acute effects are expected to be irritation of the skin, severe damage to the eyes, and irritation of the respiratory tract.^[2] In case of exposure, immediate first aid measures are critical.^[3]

Mechanistic Insights from the Aniline Class

In the absence of specific mechanistic studies on **4-Cyclopropyl-3-methylaniline**, we can infer potential toxicological pathways based on the well-documented behavior of other substituted anilines. A common mechanism of toxicity for anilines involves metabolic activation, primarily in the liver, by cytochrome P450 enzymes. This can lead to the formation of reactive metabolites that can induce oxidative stress and bind to cellular macromolecules like DNA and proteins.^[4]

One of the hallmark toxic effects of many anilines is the induction of methemoglobinemia.^[4] This condition arises from the oxidation of the ferrous iron (Fe^{2+}) in hemoglobin to the ferric state (Fe^{3+}), rendering it incapable of transporting oxygen. This can lead to cyanosis and, in severe cases, life-threatening hypoxia.

The workflow for aniline-induced methemoglobinemia can be visualized as follows:

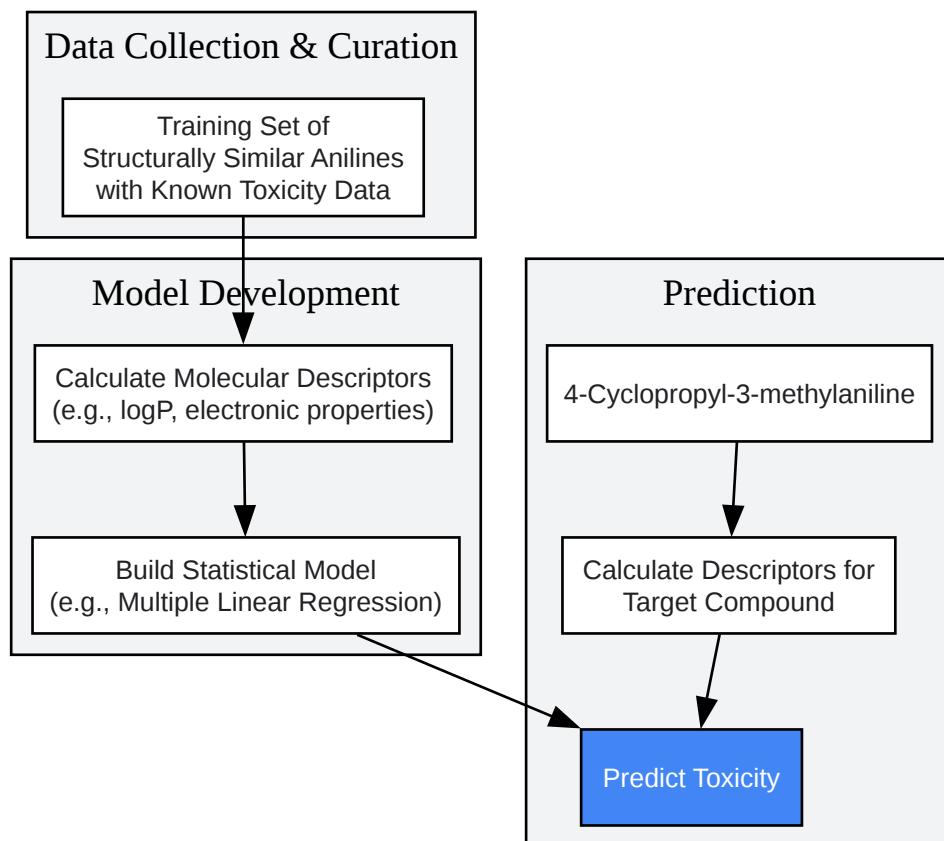
[Click to download full resolution via product page](#)

Caption: Generalized pathway of aniline-induced methemoglobinemia.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity: A Data Gap

A thorough search of the available literature did not yield specific studies on the genotoxicity, carcinogenicity, or reproductive toxicity of **4-Cyclopropyl-3-methylaniline**. However, it is crucial to note that many aniline derivatives have been shown to be genotoxic and carcinogenic.[5][6] The genotoxicity of anilines is often linked to the formation of DNA adducts by their reactive metabolites.

Therefore, in the absence of contrary data, it is prudent to handle **4-Cyclopropyl-3-methylaniline** as a potential mutagen and carcinogen. Further investigation into these endpoints is highly recommended.


Predictive Toxicology and QSAR: Estimating Hazard in the Absence of Data

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that relate the chemical structure of a compound to its biological activity or toxicity.[7] In the context of a data-poor substance like **4-Cyclopropyl-3-methylaniline**, QSAR can provide valuable initial estimates of its toxic potential.

QSAR studies on substituted anilines have shown that their toxicity is often correlated with physicochemical properties such as:

- Lipophilicity (log P): This influences the absorption, distribution, metabolism, and excretion (ADME) of the compound.[7]
- Electronic parameters (Hammett constants): These describe the electron-donating or electron-withdrawing nature of the substituents, which can affect the rate and site of metabolic activation.[8][9]
- Steric parameters: The size and shape of the substituents can influence the interaction of the molecule with enzymes and receptors.[10]

A generalized workflow for a QSAR-based toxicity prediction is as follows:

[Click to download full resolution via product page](#)

Caption: A simplified workflow for QSAR-based toxicity prediction.

While QSAR provides valuable insights, it is important to acknowledge its limitations. The accuracy of the prediction is highly dependent on the quality and relevance of the training data. Therefore, any *in silico* prediction for **4-Cyclopropyl-3-methylaniline** should be considered as a preliminary assessment to be confirmed by empirical testing.

Experimental Protocols: A Call for Future Research

To address the existing data gaps, the following experimental protocols are recommended for a comprehensive toxicological evaluation of **4-Cyclopropyl-3-methylaniline**.

7.1. In Vitro Mutagenicity: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[6][11]

Step-by-Step Methodology:

- Strain Selection: Utilize a panel of *Salmonella typhimurium* strains (e.g., TA98, TA100, TA1535, TA1537) and *Escherichia coli* strains (e.g., WP2 uvrA) with different mutation types.
- Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 mix from induced rat liver) to detect both direct-acting mutagens and those requiring metabolic activation.
- Dose Range Finding: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range of **4-Cyclopropyl-3-methylaniline**.
- Main Experiment: Expose the bacterial strains to a range of concentrations of the test compound in the presence and absence of S9 mix.
- Incubation: Incubate the plates at 37°C for 48-72 hours.
- Scoring: Count the number of revertant colonies and compare it to the solvent control. A significant, dose-dependent increase in revertant colonies indicates a mutagenic effect.

Conclusion and Recommendations

4-Cyclopropyl-3-methylaniline is a chemical intermediate with a GHS classification that indicates a significant potential for acute toxicity, skin and eye irritation, and respiratory irritation. While specific quantitative toxicity data and studies on chronic effects are currently lacking, the known toxicology of the aniline class of compounds suggests a potential for methemoglobinemia and genotoxicity.

In the absence of empirical data, a precautionary approach is strongly advised. Researchers and drug development professionals should handle this compound with appropriate engineering controls and personal protective equipment. Furthermore, it is highly recommended that comprehensive toxicological studies, including in vitro mutagenicity assays, be conducted to fill the existing data gaps and allow for a more complete risk assessment. The use of in silico predictive models can serve as a valuable interim tool for hazard identification.

References

- Z. G. Papaeoannou, A. I. G. Tsolou, M. I. Prodromou, et al. (2018). Substituted aniline interaction with submitochondrial particles and quantitative structure-activity relationships. PubMed.
- A. Harada, M. Hanzawa, J. Saito, K. Hashimoto. (1992). Quantitative analysis of structure-toxicity relationships of substituted anilines by use of Balb/3T3 cells. Environmental Toxicology and Chemistry.
- W. Z. G. G. Z. H. G. J. K. W. K. G. P. W. K. G. P. (1991). Bioconcentration, metabolism and toxicity of substituted anilines in the zebrafish (Brachydanio rerio). PubMed.
- M. S. T. M. T. N. H. M. S. T. M. T. N. H. (2018). Category analysis of the substituted anilines studied in a 28-day repeat-dose toxicity test conducted on rats: Correlation between toxicity and chemical structure†. Taylor & Francis Online.
- T. W. Schultz, M. Cajina-Quezada, S. K. Wesley. (1989). Structure-toxicity relationships for mono alkyl- or halogen-substituted anilines. PubMed.
- PubChem. **4-Cyclopropyl-3-methylaniline**. PubChem.
- Thermo Fisher Scientific. (2025).
- Sigma-Aldrich. (2024).
- R. P. M. D. E. M. R. P. M. D. E. M. (2011). INVESTIGATING THE MECHANISMS OF AROMATIC AMINE-INDUCED PROTEIN FREE RADICAL FORMATION BY QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIPS (QSARs). University of Nebraska - Lincoln.
- MySkinRecipes. **4-Cyclopropyl-3-methylaniline**. MySkinRecipes.
- S. A. A. A. S. A. A. A. (2019). Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds). PubMed.
- Y. H. T. H. Y. A. T. H. Y. A. (2021). Bacterial mutagenicity test data: collection by the task force of the Japan pharmaceutical manufacturers association. PMC.
- Y. H. T. H. Y. A. T. H. Y. A. (2021). Bacterial mutagenicity test data: collection by the task force of the Japan pharmaceutical manufacturers association. Genes and Environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-Cyclopropyl-3-methylaniline [myskinrecipes.com]

- 2. 4-Cyclopropyl-3-methylaniline | C10H13N | CID 62489809 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds) - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 6. Bacterial mutagenicity test data: collection by the task force of the Japan pharmaceutical manufacturers association - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Substituted aniline interaction with submitochondrial particles and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. INVESTIGATING THE MECHANISMS OF AROMATIC AMINE-INDUCED PROTEIN FREE RADICAL FORMATION BY QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIPS (QSARs): IMPLICATIONS FOR DRUG-INDUCED AGRANULOCYTOSIS - PMC
[pmc.ncbi.nlm.nih.gov]
- 10. Bioconcentration, metabolism and toxicity of substituted anilines in the zebrafish (*Brachydanio rerio*) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- To cite this document: BenchChem. [A Toxicological Profile of 4-Cyclopropyl-3-methylaniline: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1528669#4-cyclopropyl-3-methylaniline-toxicity-data\]](https://www.benchchem.com/product/b1528669#4-cyclopropyl-3-methylaniline-toxicity-data)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com